molecular formula C48H64O22 B1221529 LL-D49194alpha1 CAS No. 99755-38-1

LL-D49194alpha1

Cat. No. B1221529
CAS RN: 99755-38-1
M. Wt: 993 g/mol
InChI Key: FZSZABYRGYFXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LL-D49194alpha1, also known as LL-D49194alpha1, is a useful research compound. Its molecular formula is C48H64O22 and its molecular weight is 993 g/mol. The purity is usually 95%.
The exact mass of the compound LL-D49194alpha1 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 381856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality LL-D49194alpha1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LL-D49194alpha1 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

99755-38-1

Product Name

LL-D49194alpha1

Molecular Formula

C48H64O22

Molecular Weight

993 g/mol

IUPAC Name

[6-[19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methyl-11-oxospiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-8-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] acetate

InChI

InChI=1S/C48H64O22/c1-18-12-23-30(34(52)32-31(35(23)57-9)25(13-24(50)33(32)51)65-26-15-44(7,55)39(20(3)62-26)64-22(5)49)36-29(18)37-41-47(59-11,68-36)46(17-60-46)48(69-37,70-41)42(58-10)67-28-16-45(8,56)40(21(4)63-28)66-27-14-43(6,54)38(53)19(2)61-27/h12,19-21,24-28,37-42,50,52-56H,13-17H2,1-11H3

InChI Key

FZSZABYRGYFXRS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)O)OC(C34C5(CO5)C6(C(O3)C(O4)C7=C(O6)C8=C(C=C7C)C(=C9C(CC(C(=O)C9=C8O)O)OC1CC(C(C(O1)C)OC(=O)C)(C)O)OC)OC)OC)C)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)O)OC(C34C5(CO5)C6(C(O3)C(O4)C7=C(O6)C8=C(C=C7C)C(=C9C(CC(C(=O)C9=C8O)O)OC1CC(C(C(O1)C)OC(=O)C)(C)O)OC)OC)OC)C)(C)O)O

synonyms

LL D49194alpha 1
LL-D49194 alpha1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.